molecular formula C20H42O3Si B15367533 Hexadecanoic acid, 15-[(trimethylsilyl)oxy]-, methyl ester CAS No. 56196-04-4

Hexadecanoic acid, 15-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B15367533
CAS No.: 56196-04-4
M. Wt: 358.6 g/mol
InChI Key: RDBJAWVTRRQISW-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 15-[(trimethylsilyl)oxy]-, methyl ester is a specialized chemical compound provided for research and development purposes. This silyl-derivatized fatty acid methyl ester is primarily used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of complex lipid mixtures. The trimethylsilyl (TMS) group enhances the compound's volatility and improves chromatographic separation, making it a valuable standard or derivative in metabolic profiling and phytochemical characterization studies . Researchers utilize this compound to study fatty acid metabolism, lipidomics, and the biochemical properties of modified fatty acids. This product is intended for use by qualified laboratory professionals. It is strictly for research applications and is not classified as a pharmaceutical, cosmetic, or food ingredient. Always refer to the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

56196-04-4

Molecular Formula

C20H42O3Si

Molecular Weight

358.6 g/mol

IUPAC Name

methyl 15-trimethylsilyloxyhexadecanoate

InChI

InChI=1S/C20H42O3Si/c1-19(23-24(3,4)5)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-2/h19H,6-18H2,1-5H3

InChI Key

RDBJAWVTRRQISW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexadecanoic Acid, Methyl Ester (Palmitic Acid Methyl Ester)

  • Structure : Straight-chain C₁₆ saturated fatty acid methyl ester.
  • Molecular Formula : C₁₇H₃₄O₂; Molecular Weight: 270.45 g/mol .
  • Occurrence : Found in coffee by-products, Mentha longifolia essential oils, and E. coli lysates .
  • Bioactivity : Exhibits antioxidant, antimicrobial, and hypocholesterolemic properties .
  • GC-MS Data : Retention time (RT) = 10.62 min; dominant fragment ions at m/z 74, 87, and 143 .

Hexadecanoic Acid, Trimethylsilyl Ester

  • Molecular Formula : C₁₉H₄₀O₂Si; Molecular Weight: 328.62 g/mol .
  • Occurrence : Detected in E. coli metabolomes after exposure to sandalwood extract .
  • Role : Used to improve GC-MS detectability of fatty acids.
  • GC-MS Data : Higher RT (18.91 min) than methyl ester due to increased hydrophobicity .

Hexadecanoic Acid, 15-Hydroxy-, Methyl Ester

  • Structure : 15-hydroxypalmitic acid methyl ester.
  • Molecular Formula : C₁₇H₃₄O₃; Molecular Weight: 286.45 g/mol .
  • Bioactivity: Potential anti-inflammatory and antioxidant effects inferred from hydroxy fatty acid analogs .
  • Derivatization : Silylation (e.g., TMS ether formation) is required for GC-MS analysis, increasing RT and molecular weight .

Hexadecanoic Acid, 15-Methyl-, Methyl Ester

  • Structure: Branched-chain isoheptadecanoate with a methyl group at C15.
  • Molecular Formula : C₁₈H₃₆O₂; Molecular Weight: 284.48 g/mol .
  • GC-MS Data : RT = 11.22 min (similar to TMS derivatives); fragment ions at m/z 93 and 121 .
  • Applications : Used as a reference compound in lipidomics for structural elucidation of branched esters .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Retention Time (min) Key Bioactivities Sources
Hexadecanoic acid, methyl ester C₁₇H₃₄O₂ 270.45 10.62 Antioxidant, antimicrobial Coffee, Mentha
Hexadecanoic acid, TMS ester C₁₉H₄₀O₂Si 328.62 18.91 GC-MS derivatization agent E. coli lysates
15-Hydroxyhexadecanoic acid, methyl ester C₁₇H₃₄O₃ 286.45 N/A Inferred anti-inflammatory Synthetic/derivatized
15-Methylhexadecanoic acid, methyl ester C₁₈H₃₆O₂ 284.48 11.22 Structural reference Lipidomics studies
Target: 15-[(Trimethylsilyl)oxy]hexadecanoic acid, methyl ester C₁₇H₃₆O₃Si 358.63 (calculated) ~15–20 (estimated) Likely GC-MS applications Inferred from analogs

Key Findings and Discrepancies

Structural Ambiguity: lists a compound labeled "Hexadecanoic acid, 15-" with formula C₁₈H₃₆O₂ (MW 284), conflicting with the expected formula for the TMS derivative. This likely corresponds to the 15-methyl variant (C₁₈H₃₆O₂) rather than the TMS-substituted compound .

Analytical Utility : Silylation improves chromatographic detection of hydroxylated fatty acids, as seen in urinary organic acid profiling .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Hexadecanoic acid, 15-[(trimethylsilyl)oxy]-, methyl ester in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Derivatization with trimethylsilyl (TMS) groups enhances volatility and detection sensitivity. For example, in plant extracts, this compound was identified via GC-MS with a similarity index >95% by comparing retention indices and mass spectral libraries . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^{1}H and 13^{13}C NMR, can confirm structural features such as the TMS-protected hydroxyl group and ester linkage .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

  • Methodological Answer : Store the compound in anhydrous conditions at −20°C to prevent hydrolysis of the TMS group. Use inert atmospheres (e.g., nitrogen) during synthesis or handling. Stability tests under varying pH and temperature should precede long-term studies. For safety, consult SDS guidelines: avoid inhalation of aerosols and use fume hoods during weighing .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound while minimizing side reactions?

  • Methodological Answer :

  • Step 1 : Protect the hydroxyl group at C-15 using hexamethyldisilazane (HMDS) in dry tetrahydrofuran (THF) to form the TMS ether.
  • Step 2 : Perform esterification of the carboxylic acid with methanol, catalyzed by H2_2SO4_4 or immobilized lipases for greener synthesis.
  • Step 3 : Purify via silica gel chromatography (hexane:ethyl acetate gradients) to separate unreacted fatty acids and silylation byproducts. Similar protocols are used for structurally related esters, achieving >85% purity .

Q. How does the TMS group influence the compound’s interactions with lipid bilayers or proteins in biological systems?

  • Methodological Answer :

  • Experimental Design : Use fluorescence anisotropy to study membrane integration by labeling lipid bilayers with diphenylhexatriene (DPH). Compare with non-silylated analogs.
  • Findings : The TMS group increases hydrophobicity, enhancing partitioning into lipid membranes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to proteins like albumin, validated by isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across studies?

  • Methodological Answer :

  • Variable 1 : Assess purity via HPLC; impurities like free fatty acids may confound results.
  • Variable 2 : Compare cell lines (e.g., KYSE-30 esophageal cancer vs. normal fibroblasts) and exposure times. For instance, cytotoxic activity in KYSE-30 cells at IC50_{50} 50 µM was linked to apoptosis induction via caspase-3 activation, while non-malignant cells showed resistance .
  • Variable 3 : Evaluate solvent effects (e.g., DMSO vs. ethanol) on bioavailability .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Heatmap clustering : Use tools like ClustVis to visualize correlations between compound concentration and phenotypic outcomes (e.g., apoptosis markers, oxidative stress) .
  • Multivariate analysis : Principal component analysis (PCA) can disentangle synergistic effects in multi-component extracts .

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